![molecular formula C19H17NO3 B14506979 4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol CAS No. 63071-25-0](/img/structure/B14506979.png)
4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol is a chemical compound that features a methoxypyridine group linked to a diphenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with bisphenol A under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxypyridine group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol involves its interaction with specific molecular targets. The methoxypyridine group can interact with enzymes or receptors, modulating their activity. The diphenol structure may also contribute to the compound’s biological effects by participating in redox reactions or forming hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Pyridin-2-ylmethylene)diphenol: Similar structure but lacks the methoxy group.
2,6-Bis(4-hydroxyphenyl)pyridine: Contains a pyridine ring with two hydroxyphenyl groups.
Bisphenol A: Lacks the pyridine ring but has a similar diphenol structure.
Uniqueness
4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol is unique due to the presence of the methoxypyridine group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63071-25-0 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
4-[(4-hydroxyphenyl)-(6-methoxypyridin-2-yl)methyl]phenol |
InChI |
InChI=1S/C19H17NO3/c1-23-18-4-2-3-17(20-18)19(13-5-9-15(21)10-6-13)14-7-11-16(22)12-8-14/h2-12,19,21-22H,1H3 |
Clé InChI |
VGXZJZRDQRAVEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


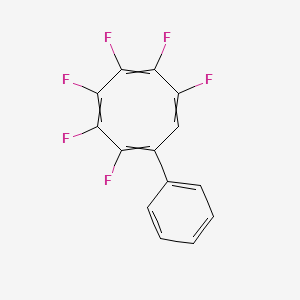



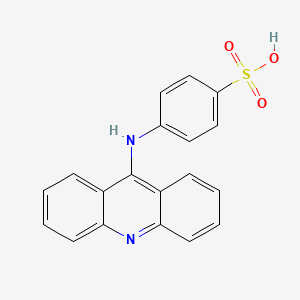
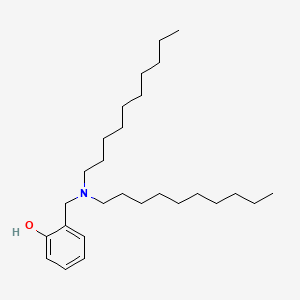
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
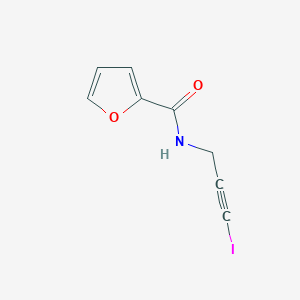
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
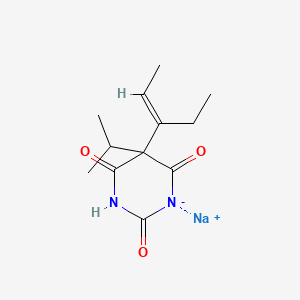
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)


